![molecular formula C5H11NaO3 B116614 Sodium trimethylacetate hydrate CAS No. 143174-36-1](/img/structure/B116614.png)
Sodium trimethylacetate hydrate
Overview
Description
Sodium trimethylacetate hydrate, also known as Trimethylacetic acid sodium salt hydrate, is a chemical compound with the linear formula (CH3)3CCO2Na · xH2O . It is used in chemical synthesis studies .
Molecular Structure Analysis
The molecular formula of Sodium trimethylacetate hydrate is C5H9NaO2 · xH2O . The molecular weight is 124.11 (anhydrous basis) .Physical And Chemical Properties Analysis
Sodium trimethylacetate hydrate is a white to almost white fine crystalline powder . The molecular weight is 142.13 g/mol .Scientific Research Applications
Chemical Synthesis
Sodium trimethylacetate hydrate: is utilized in chemical synthesis studies due to its reactivity and stability. It serves as a precursor for synthesizing various organic compounds. Its role in the formation of carbon-carbon bonds is particularly valuable in constructing complex molecular architectures .
Thermal Energy Storage
In the field of energy conservation, Sodium trimethylacetate hydrate is explored as a phase change material (PCM) for thermal energy storage. Its high-energy storage density and good thermal conductivity make it suitable for applications like solar domestic hot water systems and energy-efficient building materials .
Proteomics Research
This compound finds its application in proteomics research, where it’s used for the preparation of samples or as a component in the analysis of protein structures and functions. Its stability under various conditions is crucial for accurate and reliable results .
Safety and Hazards
Mechanism of Action
Target of Action
Sodium trimethylacetate hydrate is a chemical compound used in various chemical synthesis studies . .
Mode of Action
As a chemical reagent, it likely interacts with other compounds to facilitate chemical reactions in synthesis studies .
Result of Action
As a chemical reagent, it is likely used to facilitate specific chemical reactions in synthesis studies .
properties
IUPAC Name |
sodium;2,2-dimethylpropanoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKVPNMBQUHJHF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635414 | |
Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium trimethylacetate hydrate | |
CAS RN |
143174-36-1 | |
Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium trimethylacetate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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